molecular formula C10H13BrO B3046771 Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- CAS No. 129976-33-6

Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)-

Cat. No. B3046771
CAS RN: 129976-33-6
M. Wt: 229.11 g/mol
InChI Key: RMYVECCGQUCNMZ-UHFFFAOYSA-N
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Description

“Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)-” is a chemical compound with the molecular formula C9H11Br. It has a molecular weight of 199.088 . This compound is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)-” consists of a benzene ring substituted with a bromine atom, a methoxy group, and a methylethyl group . The positions of these substituents on the benzene ring can be determined by various spectroscopic techniques.


Chemical Reactions Analysis

Benzene derivatives can undergo a variety of chemical reactions. The presence of the bromine atom makes “Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)-” susceptible to reactions such as nucleophilic substitution . The methoxy and methylethyl groups can also influence the reactivity of the benzene ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)-” would depend on its molecular structure. For instance, the presence of the bromine atom could potentially make this compound denser and more polar than benzene itself. The methoxy and methylethyl groups could also influence properties such as boiling point and solubility .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene derivatives, including Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)-, have found significant applications in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs) demonstrate the importance of benzene derivatives in forming nanometer-sized rod-like structures stabilized by threefold H-bonding. These structures have applications ranging from nanotechnology to polymer processing and biomedical applications. The versatile nature of BTAs and their ability to self-assemble into organized structures underpin their use in a wide array of scientific disciplines. This adaptability forecasts a promising future for benzene derivatives in commercial applications, including those of Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial Properties

The benzene derivative p-Cymene, closely related to Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)-, showcases the antimicrobial properties of benzene compounds. Found in over 100 plant species, p-Cymene exhibits a broad spectrum of biological activity, including antimicrobial effects. These properties are vital in the search for new substances with antimicrobial properties to address communicable diseases and antimicrobial resistance. The review highlights the urgent need for further research into the in vivo efficacy and safety of benzene derivatives like Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)- to fully harness their potential in healthcare and biomedical applications (Marchese et al., 2017).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “Benzene, 1-bromo-2-methoxy-3-(1-methylethyl)-”. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of spill or leak .

properties

IUPAC Name

1-bromo-2-methoxy-3-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYVECCGQUCNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462675
Record name 2-bromo-6-isopropylanisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129976-33-6
Record name 1-Bromo-2-methoxy-3-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129976-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-6-isopropylanisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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